molecular formula C11H13NO2S B8369020 Ethyl 3-(2-amino-2-thioxoethyl)benzoate

Ethyl 3-(2-amino-2-thioxoethyl)benzoate

Cat. No.: B8369020
M. Wt: 223.29 g/mol
InChI Key: GHZQGOIENNILJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2-amino-2-thioxoethyl)benzoate is a benzoate ester derivative featuring a 2-amino-2-thioxoethyl substituent at the 3-position of the aromatic ring. This compound combines the ester functionality of ethyl benzoate with a thioamide group (–NH–C(=S)–), which confers unique electronic and steric properties.

Properties

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

ethyl 3-(2-amino-2-sulfanylideneethyl)benzoate

InChI

InChI=1S/C11H13NO2S/c1-2-14-11(13)9-5-3-4-8(6-9)7-10(12)15/h3-6H,2,7H2,1H3,(H2,12,15)

InChI Key

GHZQGOIENNILJB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)CC(=S)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Ethyl Benzoate Derivatives
Compound Name Substituent(s) on Benzoate Ring Key Functional Groups Biological/Physical Implications
Ethyl 3-(2-amino-2-thioxoethyl)benzoate (Target) 3-(2-amino-2-thioxoethyl) Ester, thioamide (–NH–C(=S)–) Enhanced H-bonding, metal chelation
Ethyl 2-nitro-3-(thiophen-3-yl)benzoate 2-nitro, 3-thiophene Ester, nitro (–NO₂), thiophene Electron-withdrawing effects, π-stacking
Methyl 3-(chromonyl-ethyl)benzoate 3-(chromonyl-ethyl) Ester, chromone (antioxidant moiety) Anti-inflammatory activity
Ethyl 4-(carbamoylamino)benzoate 4-carbamoylamino Ester, urea (–NH–CO–NH₂) Aquaporin inhibition
Ethyl 2-(benzodiazepin-ylamino)benzoate 2-(benzodiazepin-ylamino) Ester, benzodiazepine Potential CNS activity

Key Observations :

  • The thioamide group in the target compound distinguishes it from analogues with oxo groups (e.g., –C=O in chromones or urea derivatives ).
  • Electron-withdrawing substituents (e.g., nitro in ) reduce electron density on the aromatic ring, altering reactivity in electrophilic substitutions. The amino-thioxoethyl group may act as a weak electron donor due to resonance effects.

Key Observations :

  • Multicomponent reactions (e.g., Petasis or MCAP ) are efficient for complex benzoate derivatives but may suffer from moderate yields (e.g., 22% in ).
  • Solvent-free conditions (e.g., ) or catalysts like NaH improve atom economy and yields. The target compound may require optimized conditions due to the steric bulk of the thioamide group.

Key Observations :

  • Antibacterial activity in pyranyl benzoates correlates with dihydro-methyl-2H-pyranyl substituents. The target compound’s thioamide group could similarly enhance activity via metal ion disruption.
  • Solubility : Ethyl benzoate derivatives with polar groups (e.g., –OH in or urea in ) exhibit improved water solubility. The thioamide group in the target compound may offer intermediate polarity, balancing lipid and aqueous solubility.

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